N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide
Description
N-(2-hydroxyethyl)-6-(8-oxaspiro[45]decan-4-ylamino)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a hydroxyethyl group, an oxaspirodecane moiety, and a carboxamide group
Properties
IUPAC Name |
N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-9-8-17-15(22)12-3-4-14(20-19-12)18-13-2-1-5-16(13)6-10-23-11-7-16/h3-4,13,21H,1-2,5-11H2,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZPVMQAHJTMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)NC3=NN=C(C=C3)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide typically involves multiple steps:
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Formation of the Oxaspirodecane Moiety: : This can be achieved through a tandem Prins/pinacol reaction, where aldehydes react with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst . This step forms the oxaspirodecane structure with high selectivity and yield.
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Pyridazine Ring Construction: : The pyridazine ring can be synthesized via a condensation reaction between hydrazine and a suitable dicarbonyl compound, followed by functional group modifications to introduce the carboxamide and hydroxyethyl groups.
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Coupling Reactions: : The final step involves coupling the oxaspirodecane moiety with the pyridazine ring. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Prins/pinacol reaction to ensure consistent product quality and yield. Additionally, automated synthesis platforms could be employed to streamline the coupling reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.
Reduction: The carboxamide group can be reduced to an amine, which may be useful in further derivatization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-6-(8-oxaspiro[4
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of spirocyclic compounds with biological macromolecules.
Industrial Applications: Its derivatives might be useful in the synthesis of polymers or as intermediates in the production of fine chemicals.
Mechanism of Action
The exact mechanism of action for N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways. The oxaspirodecane moiety may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A precursor in the synthesis of the target compound, known for its biological activity.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxamides are known for their diverse pharmacological properties.
Uniqueness
N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide stands out due to the combination of the oxaspirodecane moiety with the pyridazine ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities and make it a valuable scaffold for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
